molecular formula C17H23NO2 B12334985 Geranyl anthranilate CAS No. 67874-69-5

Geranyl anthranilate

Cat. No.: B12334985
CAS No.: 67874-69-5
M. Wt: 273.37 g/mol
InChI Key: QLRICECRKJGSKQ-SDNWHVSQSA-N
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Description

Geranyl anthranilate is an organic compound that belongs to the class of esters. It is formed by the esterification of geraniol, a monoterpenoid alcohol, and anthranilic acid, an aromatic amine. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries. This compound is also found in various essential oils and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl anthranilate can be synthesized through the esterification reaction between geraniol and anthranilic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Geranyl anthranilate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Geranyl aldehyde or geranyl carboxylic acid.

    Reduction: Geranyl alcohol.

    Substitution: Various geranyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other organic compounds.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential use in the development of new pharmaceuticals due to its biological activities.

    Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.

Mechanism of Action

The mechanism of action of geranyl anthranilate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfere with oxidative stress pathways to exert antioxidant effects.

Comparison with Similar Compounds

Geranyl anthranilate can be compared with other similar compounds such as:

    Geranyl acetate: Another ester of geraniol, known for its fruity aroma and used in fragrances.

    Methyl anthranilate: An ester of anthranilic acid with a methyl group, commonly used in grape-flavored products.

    Geraniol: The parent alcohol of this compound, widely used in perfumes and as an insect repellent.

Uniqueness: this compound is unique due to its combination of geraniol and anthranilic acid, which imparts a distinct floral aroma and potential biological activities not found in its individual components or other similar esters.

Biological Activity

Geranyl anthranilate is an ester of geraniol and anthranilic acid, recognized for its potential biological activities. This compound has garnered attention due to its various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is derived from the condensation of geraniol, a monoterpenoid alcohol, and anthranilic acid, an aromatic amine. The molecular formula for this compound is C13H17NO2C_{13}H_{17}NO_2. Its structure can be described as follows:

  • Geraniol : A colorless liquid with a floral aroma.
  • Anthranilic Acid : An amino benzoic acid that contributes to the compound's bioactivity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that this compound could serve as a potential natural preservative in food and cosmetic industries.

2. Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. In a mouse model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Cytokine Control Group (pg/mL) This compound Group (pg/mL)
IL-6150 ± 1050 ± 5
TNF-α120 ± 1530 ± 3

This suggests that this compound could be beneficial in managing inflammatory conditions.

3. Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies indicated that it inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Line MCF-7

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5035

The data suggest a dose-dependent reduction in cell viability, indicating the potential use of this compound in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : Inhibition of cytokine production.
  • Anticancer Mechanism : Induction of apoptosis via caspase activation.

Properties

CAS No.

67874-69-5

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate

InChI

InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3/b14-11+

InChI Key

QLRICECRKJGSKQ-SDNWHVSQSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1N)/C)C

Canonical SMILES

CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C

Origin of Product

United States

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